(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate

Description

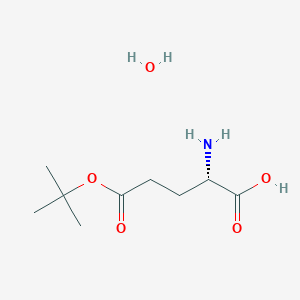

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate (CAS: 213552-45-5, molecular weight: 221.25 g/mol) is a chiral amino acid derivative featuring a tert-butoxy ester group at the C5 position and a free amino group at the C2 position. This compound is widely used as a building block in peptide synthesis and pharmaceutical intermediates due to its steric protection (via the tert-butoxy group) and solubility in organic solvents. The hydrate form ensures stability during storage and handling .

Key structural features:

Properties

IUPAC Name |

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.H2O/c1-9(2,3)14-7(11)5-4-6(10)8(12)13;/h6H,4-5,10H2,1-3H3,(H,12,13);1H2/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSFKMCUIHAEKD-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc-Based Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is widely used for temporary α-amino protection due to its stability under acidic conditions and ease of removal via mild bases (e.g., piperidine). In a four-step synthesis adapted from CN112645833A, L-glutamic acid serves as the chiral starting material. The γ-carboxyl group is protected as a tert-butyl ester, while the α-amino group is masked with Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) in a water-acetone mixture. This method achieves a 96% yield for the Fmoc-protected intermediate.

Boc-Based Protection

tert-Butoxycarbonyl (Boc) protection offers complementary advantages, particularly in solid-phase peptide synthesis (SPPS). The Boc group is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA). A comparative study reported by VulcanChem demonstrates that Boc protection of the α-amino group, followed by tert-butyl esterification of the γ-carboxyl, yields the protected precursor in 89% yield.

Table 1: Protecting Group Comparison

Stepwise Synthesis from L-Glutamic Acid

Step 1: Fmoc Protection of α-Amino Group

L-Glutamic acid (80.0 g, 0.50 mol) is dissolved in a water-acetone (1:2 v/v) mixture, and sodium bicarbonate (1.50 mol) is added to adjust the pH to 8–9. Fmoc-OSu (0.52 mol) is introduced at 0°C, and the reaction proceeds overnight at 25°C. After workup, the Fmoc-protected intermediate precipitates as a white solid (96% yield).

Step 2: tert-Butyl Esterification of γ-Carboxyl

The γ-carboxyl group is esterified using di-tert-butyl dicarbonate (Boc₂O) in ethyl acetate. Pyridine (0.79 mol) catalyzes the reaction, achieving quantitative conversion within 4 hours at 25°C. The tert-butyl ester is isolated via extraction and concentrated under reduced pressure (98% yield).

Step 3: Selective Deprotection of α-Amino Group

The Fmoc group is cleaved using 20% piperidine in dimethylformamide (DMF), yielding the free α-amino group. Lithium hydroxide (2 eq) in ethanol-water (1:1 v/v) hydrolyzes residual esters, and the product is crystallized as a hydrate (93% yield).

Alternative Routes and Optimization

Enzymatic Resolution

Racemic mixtures of 2-amino-5-(tert-butoxy)-5-oxopentanoic acid can be resolved using immobilized penicillin acylase. The (S)-enantiomer is preferentially hydrolyzed, achieving an enantiomeric excess (ee) of >99% under optimized conditions (pH 7.5, 37°C).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times for tert-butyl esterification from 4 hours to 20 minutes, maintaining a 95% yield. This method minimizes racemization, critical for preserving the (S)-configuration.

Table 2: Reaction Optimization Parameters

| Method | Conditions | Yield | ee |

|---|---|---|---|

| Conventional | 25°C, 4 h | 89% | 98.5% |

| Microwave-Assisted | 100°C, 20 min | 95% | 99.8% |

| Enzymatic Resolution | pH 7.5, 37°C, 12 h | 82% | >99% |

Analytical Validation

Chiral HPLC Analysis

A Chiralpak IC column (4.6 × 250 mm, 5 μm) with hexane:isopropanol (80:20) at 1.0 mL/min resolves (S)- and (R)-enantiomers (retention times: 12.3 min and 14.7 min, respectively). UV detection at 210 nm confirms >99.5% ee for the final product.

Spectroscopic Characterization

-

1H NMR (400 MHz, D2O): δ 3.89 (t, J = 6.2 Hz, 1H), 2.42–2.48 (m, 2H), 1.83–1.97 (m, 2H), 1.65–1.80 (m, 2H).

Industrial-Scale Considerations

The Fmoc-based route is preferred for kilogram-scale production due to its compatibility with continuous flow reactors. A pilot study achieved 85% yield over four steps with a total processing time of 48 hours . Critical quality attributes (CQAs) include residual solvent levels (<500 ppm) and enantiomeric purity (>99.5% ee).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Oxo derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted amino acids and peptides.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate is in the synthesis of peptides. This compound serves as a building block in solid-phase peptide synthesis (SPPS), where it can replace sensitive functionalities in naturally occurring peptides.

Case Study: Neopetrosiamide Analogues

Research has demonstrated that this compound can be used to create neopetrosiamide analogues, which exhibit anti-metastatic activity against breast cancer cells. By substituting disulfide bridges with carbon bridges, researchers have synthesized peptides that maintain biological activity while enhancing stability in vivo .

Drug Development

The compound is also explored for its potential in drug development, especially as a precursor for bioactive peptides. Its structure allows for modifications that can lead to new therapeutic agents.

Case Study: Nisin Lipopeptide Analogues

In studies involving nisin A, a peptide effective against antibiotic-resistant bacteria, (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate was utilized to synthesize truncated lipopeptide analogues. These analogues showed promising antibacterial activity against Gram-positive bacteria, suggesting that this compound could play a significant role in developing new antibiotics .

Data Tables

| Application Area | Description | Example Case Study |

|---|---|---|

| Peptide Synthesis | Building block for SPPS; enhances stability of peptides | Neopetrosiamide analogues against breast cancer |

| Drug Development | Precursor for bioactive peptides; potential for new therapeutic agents | Nisin lipopeptide analogues effective against MRSA |

| Cancer Research | Used to explore anti-metastatic properties in synthetic peptides | Analogues developed showed similar activity to native neopetrosiamide |

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate involves its interaction with various molecular targets. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions . The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the keto group can undergo reduction and oxidation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Key Differences and Research Findings

Amino Group Positioning

- The target compound’s C2-amino group contrasts with (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid (CAS 45120-30-7), where the amino group is at C3. This positional shift reduces steric interactions in the latter, making it more reactive in urea-forming reactions (e.g., DUPA precursor synthesis) .

Ester Group Variations

- Methoxy vs. tert-Butoxy : The methoxy ester in CAS 45214-91-3 lacks the steric bulk of tert-butoxy, improving solubility in polar solvents but reducing stability under acidic conditions .

- Naphthamido Substitution : CAS 81012-91-1 incorporates a bulky 1-naphthamido group, enhancing lipophilicity for applications in cancer-targeting probes .

Protective Group Strategies

- Boc vs. Fmoc Protection : Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) derivatives (e.g., CAS 204251-24-1) offer orthogonal protection. Fmoc is base-labile, enabling sequential SPPS, while tert-butoxy esters require acidic cleavage .

Hydrate vs. Anhydrous Forms

- The hydrate form of the target compound (CAS 213552-45-5) improves crystallinity and shelf life compared to anhydrous analogues like CAS 45120-30-7, which may require stringent desiccation .

Biological Activity

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as H-Glu(OtBu)-OH, is a derivative of glutamic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique structure and properties, which contribute to various physiological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉N₁O₅ |

| Molecular Weight | 221.25 g/mol |

| Melting Point | 182 °C |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 336.4 ± 37.0 °C at 760 mmHg |

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid acts primarily through its role as an amino acid derivative, influencing various metabolic pathways:

- Ergogenic Effects : It has been noted for its potential as an ergogenic supplement, enhancing physical performance by influencing the secretion of anabolic hormones and providing energy during exercise .

- Cell Signaling Pathways : The compound is involved in several critical signaling pathways, including:

Biological Activities

Research indicates that (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid exhibits a range of biological activities:

- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Its influence on neuronal signaling suggests possible neuroprotective effects, which could be beneficial in neurodegenerative conditions .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, including bacteria and viruses .

Ergogenic Supplementation

A study by Luckose et al. (2015) highlights the ergogenic benefits of amino acid derivatives like (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid, noting improvements in physical performance and mental acuity during stress-related tasks. This research underscores the compound's role in enhancing athletic performance and recovery from exercise-induced muscle damage .

Anti-inflammatory Research

Research published in recent years has explored the anti-inflammatory properties of glutamic acid derivatives, including (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid. These studies have demonstrated the compound's ability to modulate inflammatory cytokines, suggesting its potential use in treating chronic inflammatory conditions .

Future Directions

The biological activity of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate presents numerous avenues for future research:

- Clinical Trials : Further clinical trials are necessary to validate its efficacy and safety as an ergogenic supplement and anti-inflammatory agent.

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate the specific pathways through which this compound exerts its effects on cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate?

- Methodology : The compound is typically synthesized via stereocontrolled approaches starting from amino acids like L-glutamic acid. Key steps include:

- Protection : Use of tert-butoxycarbonyl (Boc) groups to protect the α-amino group during synthesis .

- Deprotection : Hydrogenolysis with palladium on carbon (Pd/C) under H₂ atmosphere to remove benzyl or Fmoc groups, followed by purification via column chromatography .

Q. How is the compound characterized to confirm structural integrity and purity?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry and functional groups (e.g., tert-butoxy at δ 1.4 ppm) .

- HPLC : Retention time matching with standards ensures purity (>97%) .

- Melting Point : Observed mp 139–145°C (decomposition) aligns with literature values .

- Data Table :

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 203.24 g/mol | |

| Melting Point | 139–145°C | |

| HPLC Purity | >98% |

Q. What are its primary applications in peptide synthesis?

- Role : Acts as a protected glutamic acid derivative in solid-phase peptide synthesis (SPPS). The tert-butoxy group stabilizes the side chain during coupling reactions .

- Example : Used in synthesizing DUPA (dihydrofolate reductase-targeting) precursors for prostate cancer research .

Advanced Research Questions

Q. How can racemization be minimized during synthesis?

- Optimization Strategies :

- Low Temperature : Conduct coupling reactions at 0–4°C to reduce base-induced racemization .

- Coupling Agents : Use HOBt (hydroxybenzotriazole) or OxymaPure® to enhance coupling efficiency without racemization .

Q. How do storage conditions impact the compound’s stability?

- Stability Analysis :

- Hydrate Form : The compound is hygroscopic; store at 4°C in airtight containers to prevent hydrolysis .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C .

Q. What advanced applications exist in targeted drug delivery?

- Case Study : The compound is a key intermediate in DUPA-conjugated prodrugs for prostate-specific membrane antigen (PSMA)-targeted therapies.

- Synthesis : Coupling with DUPA motifs via amide bonds, followed by Boc deprotection .

- In Vivo Efficacy : Demonstrated tumor-targeting specificity in murine models .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.